N-Boc-5-bromoindole
N-Boc-5-bromoindole
N-Boc-5-bromoindole can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine. N-Boc-5-bromoindole is formed as an intermediate during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives.
Brand Name:
Vulcanchem
CAS No.:
182344-70-3
VCID:
VC20896901
InChI:
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3
SMILES:
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Br
Molecular Formula:
C13H14BrNO2
Molecular Weight:
296.16 g/mol
N-Boc-5-bromoindole
CAS No.: 182344-70-3
Cat. No.: VC20896901
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Boc-5-bromoindole can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine. N-Boc-5-bromoindole is formed as an intermediate during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives. |
|---|---|
| CAS No. | 182344-70-3 |
| Molecular Formula | C13H14BrNO2 |
| Molecular Weight | 296.16 g/mol |
| IUPAC Name | tert-butyl 5-bromoindole-1-carboxylate |
| Standard InChI | InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 |
| Standard InChI Key | PBWDRTGTQIXVBR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)Br |
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